

Technical Monograph: TOK-8801 Chemical Properties and Stability Profiling

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Compound of Interest

Compound Name:	Tok 8801
CAS No.:	105963-46-0
Cat. No.:	B1199795

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Executive Summary: The TOK-8801 Profile

TOK-8801 is a synthetic dihydroimidazothiazole carboxamide derivative, structurally related to the immunomodulator levamisole.^{[1][2]} Unlike broad-spectrum immunosuppressants, TOK-8801 exhibits a dualistic "normalizing" effect on the immune system: it restores depressed immune responses (e.g., in aged models) while suppressing hyperactive autoimmune responses (e.g., in rheumatoid arthritis models).

For drug development professionals, TOK-8801 represents a critical reference compound for studying imidazothiazole-mediated immunomodulation. This guide delineates its physicochemical stability, handling protocols, and validated biological assays.

Chemical Identity and Physicochemical Properties

Understanding the fundamental chemistry of TOK-8801 is prerequisite to any biological application. The imidazothiazole core confers specific solubility and stability characteristics that differ from standard small molecule inhibitors.

Chemical Specifications

Property	Data
IUPAC Name	N-(2-phenylethyl)-3,6,6-trimethyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxamide
CAS Number	105963-46-0
Molecular Formula	C ₁₇ H ₂₁ N ₃ OS
Molecular Weight	315.43 g/mol
Structural Class	Dihydroimidazothiazole
Physical State	Solid (Lyophilized powder)

Solubility and Reconstitution

The lipophilic nature of the phenylethyl side chain influences solubility.

- Primary Solvent: Dimethyl sulfoxide (DMSO). Soluble up to ~30 mg/mL.
- Secondary Solvent: Ethanol (lower solubility, not recommended for long-term storage).
- Aqueous Solubility: Low.[3] Requires pre-dissolution in DMSO before dilution into aqueous buffers (PBS or culture media).
- Precipitation Risk: When diluting into culture media, ensure the final DMSO concentration is <0.1% to prevent compound precipitation and cellular toxicity.

Stability Profiling and Handling Protocols

TOK-8801 is sensitive to hydrolytic degradation if mishandled in solution. The carboxamide linkage is the primary site of potential instability under extreme pH.

Storage Guidelines

- Solid State (Lyophilized):
 - Condition: -20°C, desiccated.

- Stability Window: >36 months.[4][5]
- Risk: Hygroscopic. Allow vial to equilibrate to room temperature before opening to prevent condensation.
- In Solution (DMSO Stock):
 - Condition: -20°C or -80°C.
 - Stability Window: 1 month maximum.[2][4]
 - Freeze/Thaw: Avoid multiple cycles. Aliquot immediately upon reconstitution.

Thermal and pH Stability

- Thermal: Stable at physiological temperatures (37°C) for the duration of standard cell culture assays (24–72 hours).
- pH Tolerance:
 - Optimal: pH 7.0 – 7.4.
 - Risk: Acidic environments (pH < 4.0) may catalyze ring opening of the imidazothiazole or hydrolysis of the amide bond. Avoid acidic buffers during dilution.

Mechanism of Action: Immunomodulation Pathways

TOK-8801 operates as a Biological Response Modifier (BRM). Its mechanism is distinct from cytotoxic immunosuppressants (like mizoribine).

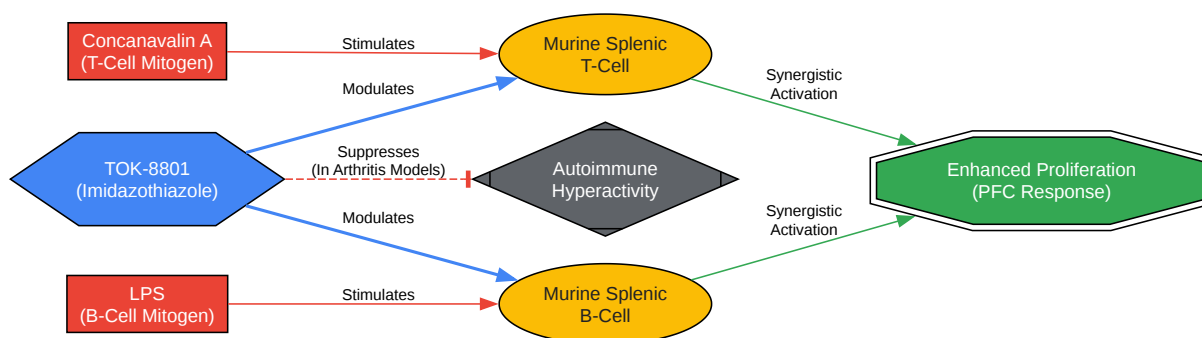
Cellular Targets

- T-Cell Modulation: TOK-8801 enhances the proliferative response of splenic T-cells to mitogens like Concanavalin A (Con A).
- B-Cell Modulation: It augments the response to Lipopolysaccharide (LPS).
- Context-Dependency: The compound shows high efficacy in restoring immune function in senescent (aged) phenotypes but acts suppressively in hyper-reactive autoimmune states

(e.g., adjuvant arthritis).

Pathway Visualization

The following diagram illustrates the validated flow of TOK-8801 activity within a splenocyte model.



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Figure 1: Functional map of TOK-8801 immunomodulation. Blue lines indicate drug action; red lines indicate mitogenic stimulation; green indicates the physiological outcome.

Experimental Protocol: Splenocyte Proliferation Assay

This protocol validates the bioactivity of TOK-8801.^{[1][6]} It is a self-validating system because it requires the presence of a mitogen (Con A) to observe the drug's effect—TOK-8801 alone should show minimal proliferation, confirming it acts as a modulator, not a direct mitogen.

Reagents Required

- Test Compound: TOK-8801 (10 mM DMSO stock).
- Positive Control: Levamisole (structurally similar).

- Mitogen: Concanavalin A (Con A) type IV.
- Cells: Splenocytes from C3H/He mice (or BALB/c).
- Readout: MTT Assay or [³H]-Thymidine incorporation.

Step-by-Step Methodology

- Cell Isolation:
 - Aseptically remove spleens from mice.
 - Prepare a single-cell suspension in RPMI-1640 medium.
 - Lyse red blood cells (RBCs) using ACK lysis buffer.
 - Adjust cell density to
cells/mL.
- Compound Preparation:
 - Dilute TOK-8801 stock in medium to 4x concentrations (M to M).
 - Prepare Con A at
(sub-optimal dose to allow detection of enhancement).
- Plating:
 - In a 96-well plate, add
of cell suspension.
 - Add

of TOK-8801 dilution.

- Add

of Con A solution.

- Final Volume:

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- Incubation:

- Incubate for 72 hours at 37°C, 5% CO₂.

- Quantification (MTT Method):

- Add

MTT reagent (5 mg/mL) for the last 4 hours.

- Solubilize formazan crystals with DMSO.
- Read absorbance at 570 nm.

Data Interpretation (Self-Validation)

- Valid Assay: Con A alone must induce proliferation >3x over untreated control.
- TOK-8801 Effect: Should show a bell-shaped dose-response curve, typically peaking between M and M, enhancing the Con A response by an additional 20–50%.

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